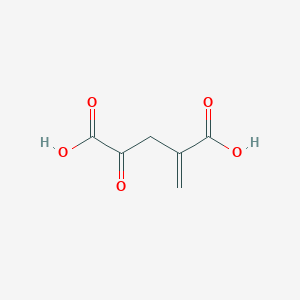

4-Methylene-2-oxoglutarate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O5 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

2-methylidene-4-oxopentanedioic acid |

InChI |

InChI=1S/C6H6O5/c1-3(5(8)9)2-4(7)6(10)11/h1-2H2,(H,8,9)(H,10,11) |

InChI Key |

OARCEFMISOKEKI-UHFFFAOYSA-N |

SMILES |

C=C(CC(=O)C(=O)O)C(=O)O |

Canonical SMILES |

C=C(CC(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Enzymatic Biotransformations of 4 Methylene 2 Oxoglutarate

4-Hydroxy-4-methyl-2-oxoglutarate (B1258234) Aldolase (B8822740) (EC 4.1.3.17)

Also known as HMG aldolase or CHA aldolase, this enzyme belongs to the family of lyases, specifically the oxo-acid-lyases, which cleave carbon-carbon bonds. asm.orggoogle.com It is a crucial component in bacterial catabolic pathways that break down aromatic compounds like protocatechuate and gallate, linking these degradation routes to central metabolism. enzyme-database.orguniprot.orgresearchgate.net

Catalytic Mechanism and Principal Reaction Products

4-Hydroxy-4-methyl-2-oxoglutarate aldolase is a Class II aldolase, signifying that its catalytic activity is dependent on a divalent metal ion. enzyme-database.orgresearchgate.netgoogle.com The proposed mechanism involves a two-step general acid/base process that proceeds through a pyruvate (B1213749) enolate intermediate. researchgate.net The metal cofactor acts as a Lewis acid, promoting the deprotonation of the pyruvate substrate to form the reactive enolate. researchgate.net

The principal reactions and their products are:

Aldol (B89426) Cleavage of 4-hydroxy-4-methyl-2-oxoglutarate (HMG): The enzyme catalyzes the reversible cleavage of HMG to yield two molecules of pyruvate. researchgate.netnih.govuniprot.orgresearchgate.net

Reaction: 4-hydroxy-4-methyl-2-oxoglutarate ⇌ 2 Pyruvate

Aldol Cleavage of 4-carboxy-4-hydroxy-2-oxoadipate (CHA): This is considered a primary physiological reaction for the enzyme. It cleaves CHA into one molecule of pyruvate and one molecule of oxaloacetate. libretexts.orgacs.orgnih.gov

Reaction: 4-carboxy-4-hydroxy-2-oxoadipate ⇌ Pyruvate + Oxaloacetate

Structural studies of the enzyme from Pseudomonas putida F1 reveal a novel four-layered α-β-β-α sandwich fold. uniprot.orguoguelph.ca The active site, located at the interface between subunits of a hexameric complex, contains a magnesium ion coordinated by an aspartate residue (Asp-124). uniprot.orguoguelph.ca A nearby arginine residue (Arg-123) is also critical for catalysis, likely by stabilizing the substrate in the active site. uniprot.orguoguelph.ca

Substrate Promiscuity and Enzyme Specificity with Related Analogs

The enzyme exhibits a degree of substrate promiscuity, although it shows clear preferences. The enzyme from Pseudomonas ochraceae has a significantly higher affinity for its physiological substrate, 4-carboxy-4-hydroxy-2-oxoadipate (CHA), compared to 4-hydroxy-4-methyl-2-oxoglutarate (HMG). google.comacs.org Generally, 2-keto-4-hydroxy acids that feature a carboxylate group at the C4 position are preferred substrates. uniprot.org

The enzyme can also catalyze the cleavage of other related analogs, demonstrating its versatility:

4-Hydroxy-2-oxoglutarate: This substrate is cleaved at a low rate to produce pyruvate and glyoxylate (B1226380). google.comacs.org

Homo-aldol addition of pyruvate: The enzyme can catalyze the condensation of two pyruvate molecules to form HMG, which is the reverse of its cleavage reaction. google.com

The table below summarizes the known substrate activities for 4-hydroxy-4-methyl-2-oxoglutarate aldolase.

| Substrate | Product(s) | Relative Activity/Affinity |

| 4-Carboxy-4-hydroxy-2-oxoadipate (CHA) | Pyruvate + Oxaloacetate | High (Physiological Substrate) google.comacs.org |

| 4-Hydroxy-4-methyl-2-oxoglutarate (HMG) | 2 Pyruvate | Lower affinity than CHA google.comacs.org |

| 4-Hydroxy-2-oxoglutarate (HG) | Pyruvate + Glyoxylate | Low rate google.comacs.org |

Divalent Metal Ion Cofactor Requirements for Catalysis

As a Class II aldolase, the activity of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is strictly dependent on the presence of divalent metal ions. libretexts.orgnih.gov The metal ion is essential for the catalytic mechanism, where it functions as a Lewis acid to stabilize the enolate intermediate of pyruvate. researchgate.net

Studies on the enzyme from Pseudomonas ochraceae have identified several metal ions that can serve as cofactors. google.comacs.org

| Metal Ion | Efficacy |

| Mg²⁺ | Effective cofactor google.comacs.org |

| Mn²⁺ | Effective cofactor google.comacs.org |

| Co²⁺ | Effective cofactor google.comacs.org |

| Zn²⁺ | Effective cofactor google.comacs.org |

| Cd²⁺ | Effective cofactor google.comacs.org |

The crystal structure confirms the presence of a Mg²⁺ ion in the active site, where it is directly involved in binding the pyruvate substrate through both its carboxylate and keto oxygen atoms, completing an octahedral coordination geometry. uniprot.orguoguelph.ca

Stereochemical Considerations in Aldol Cleavage and Synthesis

The enzymatic reaction catalyzed by 4-hydroxy-4-methyl-2-oxoglutarate aldolase is stereospecific. Research using polarimetry on the enzyme from Pseudomonas ochraceae has shown that it preferentially cleaves the L-isomers of its substrates (e.g., L-HMG) over the corresponding D-isomers. google.comacs.org

Given that the aldol cleavage and condensation reactions are reversible, this stereopreference implies that the synthesis reaction is also stereoselective. google.comacs.org The condensation of two pyruvate molecules would, therefore, be expected to predominantly form the L-isomer of 4-hydroxy-4-methyl-2-oxoglutarate. This stereochemical control is a hallmark of enzymatic catalysis, enabling the production of specific chiral molecules that are difficult to obtain through conventional chemical synthesis. acs.org

Associated Enzymatic Activities

In addition to its primary aldolase function, the enzyme exhibits a significant secondary catalytic activity.

Intrinsic Oxaloacetate Decarboxylase Activity

4-Hydroxy-4-methyl-2-oxoglutarate aldolase possesses an intrinsic oxaloacetate decarboxylase activity. nih.govuniprot.org This means it can catalyze the conversion of oxaloacetate to pyruvate and carbon dioxide.

This secondary activity is mechanistically linked to its primary aldolase function. Both the retro-aldol cleavage and the decarboxylation of oxaloacetate proceed through a common pyruvate enolate transition state, which explains the enzyme's ability to catalyze both reactions. researchgate.netnih.govuniprot.orgresearchgate.net When the enzyme cleaves its physiological substrate, CHA, it produces pyruvate and oxaloacetate. The associated decarboxylase activity can then further convert the oxaloacetate product into another molecule of pyruvate. google.comacs.org This dual functionality has led to the enzyme also being referred to as 4-carboxy-4-hydroxy-2-oxoadipate aldolase/oxaloacetate decarboxylase.

Pyruvate Alpha-Proton Exchange Activity

The enzymatic biotransformation of 4-methylene-2-oxoglutarate and structurally related compounds can involve enzymes that also exhibit pyruvate alpha-proton exchange activity. A notable example is the 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase, an enzyme found in Pseudomonas putida F1. nih.govproteopedia.org This enzyme plays a crucial role in the protocatechuate 4,5-cleavage pathway by catalyzing the conversion of 4-hydroxy-4-methyl-2-oxoglutarate (HMG) to pyruvate. proteopedia.org

In addition to its primary aldolase function, HMG/CHA aldolase demonstrates other catalytic activities, including the decarboxylation of oxaloacetate and the exchange of the alpha-protons of pyruvate. nih.govebi.ac.ukcncb.ac.cn This pyruvate α-proton exchange activity is a significant feature of the enzyme's catalytic mechanism.

Research has revealed that the pyruvate methyl proton exchange rate of this aldolase is substantially enhanced by the presence of inorganic phosphate (B84403) (Pi). ebi.ac.uk This activation is a distinctive feature for a class II aldolase. ebi.ac.uk The rate of proton exchange can be increased by as much as 300-fold in the presence of 1 mM of inorganic phosphate. ebi.ac.uk This activation effect follows saturation kinetics, indicating a specific binding interaction between the enzyme and the phosphate ion. ebi.ac.uk The apparent Michaelis constant (KM) for phosphate in this activation has been determined. ebi.ac.uk

The optimal pH for the aldolase activity on 4-carboxy-4-hydroxy-2-oxoadipate (CHA) has been reported to be 8.0. uniprot.org Structural and site-directed mutagenesis studies have identified key amino acid residues, such as Arg-123, that are essential for catalysis and are implicated in the phosphate activation mechanism. nih.govebi.ac.uk

Table 1: Kinetic Data for Phosphate Activation of Pyruvate Methyl Proton Exchange by HMG/CHA Aldolase

| Parameter | Value | Reference |

| Phosphate Concentration for 300-fold Rate Increase | 1 mM | ebi.ac.uk |

| KM for Phosphate | 397 ± 30 μM | ebi.ac.uk |

Metabolic Pathways and Biological Roles of 4 Methylene 2 Oxoglutarate

Role in Aromatic Compound Catabolism

4-Methylene-2-oxoglutarate is a key intermediate in the bacterial degradation of various aromatic compounds. nih.gov Microorganisms have evolved specific catabolic pathways to break down these complex structures into simpler molecules that can enter central metabolism. tandfonline.com The degradation of aromatic compounds can occur under both aerobic and anaerobic conditions, with distinct enzymatic strategies. nih.gov In many cases, these pathways converge on a few key intermediates, including protocatechuate, which is then further processed through cleavage pathways. asm.orgnih.gov

The protocatechuate 4,5-cleavage pathway is an essential route for the catabolism of various aromatic acids in some bacteria. nih.gov This pathway ultimately converts protocatechuate into pyruvate (B1213749) and oxaloacetate. asm.orgnih.gov The final step of this pathway is catalyzed by the enzyme 4-hydroxy-4-methyl-2-oxoglutarate (B1258234)/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase (B8822740). nih.gov This enzyme cleaves 4-carboxy-4-hydroxy-2-oxoadipate (a precursor to this compound) into pyruvate and oxaloacetate. nih.govresearchgate.net

The pathway involves several enzymatic steps:

Protocatechuate is converted to 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) by protocatechuate 4,5-dioxygenase. nih.gov

CHMS is then oxidized to 2-pyrone-4,6-dicarboxylate (PDC). nih.gov

PDC is hydrolyzed to 4-oxalomesaconate (OMA). nih.gov

OMA is hydrated to form 4-carboxy-4-hydroxy-2-oxoadipate (CHA). nih.govresearchgate.net

Finally, CHA is cleaved by CHA aldolase, yielding pyruvate and oxaloacetate. nih.govresearchgate.net

The genes encoding the enzymes of this pathway are often organized in operons, allowing for coordinated regulation of their expression. asm.orggenome.jp For instance, in Sphingobium sp. strain SYK-6 and Comamonas sp. strain E6, the expression of these genes is induced by the presence of protocatechuate. asm.orgnih.gov

This compound is also an intermediate in the degradation pathways of phthalate (B1215562) and benzoate (B1203000). genome.jpwikipedia.org In some bacteria, the degradation of phthalate proceeds through protocatechuate, which then enters the 4,5-cleavage pathway. nih.govkjom.org For example, Comamonas sp. strain E6 utilizes this pathway to grow on phthalate. nih.gov Similarly, the degradation of benzoate can lead to the formation of protocatechuate, thereby linking it to the same catabolic route. nih.govwikipedia.org The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase, which is involved in this pathway, has been purified and characterized from bacteria grown on phthalate. oup.com

The catabolism of other aromatic compounds, such as syringate and 3,4,5-trihydroxybenzoate (B8703473) (gallate), also converges with the protocatechuate 4,5-cleavage pathway, involving this compound. genome.jpgenome.jpqmul.ac.uk In Sphingomonas paucimobilis SYK-6, lignin-derived compounds are broken down into vanillate (B8668496) and syringate. asm.orgtandfonline.com Syringate is O-demethylated to produce 3-O-methylgallate, and its degradation pathway eventually merges with the protocatechuate 4,5-cleavage pathway. asm.orgjst.go.jp This connection highlights the centrality of this pathway in the breakdown of diverse lignin-derived aromatic molecules. tandfonline.comjst.go.jp The degradation of gallic acid in Pseudomonas putida also proceeds through the formation of 4-carboxy-4-hydroxy-2-oxoadipate, which is then cleaved to pyruvate and oxaloacetate, demonstrating a similar metabolic logic. researchgate.net

Integration with Central Carbon Metabolism

The catabolic pathways for aromatic compounds are metabolically linked to the central carbon metabolism of the cell, ensuring that the breakdown products can be efficiently utilized for energy production and biosynthesis.

The cleavage of 4-carboxy-4-hydroxy-2-oxoadipate, a direct precursor in the pathway involving this compound, yields pyruvate and oxaloacetate. nih.govresearchgate.net These two molecules are key intermediates in central carbon metabolism. Pyruvate can be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle, or it can be used as a precursor for gluconeogenesis and the synthesis of amino acids. kegg.jp Oxaloacetate is a direct component of the TCA cycle and is also a precursor for the synthesis of several amino acids and for gluconeogenesis. uniprot.orguniprot.org The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase can also exhibit oxaloacetate decarboxylase activity, further linking these pathways. nih.govuniprot.orguniprot.org

The production of pyruvate and oxaloacetate from aromatic compound degradation directly feeds into the TCA cycle. kegg.jp Oxaloacetate is a crucial component of the cycle, as it combines with acetyl-CoA to form citrate (B86180) in the first step. Pyruvate is readily converted to acetyl-CoA, which is the primary fuel for the cycle. kegg.jp This direct linkage ensures that the carbon from complex aromatic compounds is efficiently channeled into the cell's primary energy-generating pathway. The integration is further exemplified by the fact that under certain conditions, the 2-oxoglutarate dehydrogenase complex of the TCA cycle is utilized in the anaerobic degradation of aromatic compounds. nih.gov

Data Tables

Table 1: Enzymes Involved in the Protocatechuate 4,5-Cleavage Pathway

| Enzyme Name | EC Number | Reaction Catalyzed |

| Protocatechuate 4,5-dioxygenase | 1.13.11.8 | Protocatechuate + O₂ → 4-carboxy-2-hydroxymuconate-6-semialdehyde |

| CHMS dehydrogenase | 1.1.1.312 | 4-carboxy-2-hydroxymuconate-6-semialdehyde + NAD(P)⁺ → 2-pyrone-4,6-dicarboxylate + NAD(P)H |

| PDC hydrolase | 3.1.1.57 | 2-pyrone-4,6-dicarboxylate + H₂O → 4-oxalomesaconate |

| OMA hydratase | 4.2.1.83 | 4-oxalomesaconate + H₂O → 4-carboxy-4-hydroxy-2-oxoadipate |

| 4-hydroxy-4-methyl-2-oxoglutarate/CHA aldolase | 4.1.3.17 | 4-carboxy-4-hydroxy-2-oxoadipate → Pyruvate + Oxaloacetate |

Table 2: Key Intermediates in Aromatic Compound Degradation Leading to this compound

| Compound Name | Role in Pathway |

| Protocatechuate | Key intermediate in the degradation of many aromatic compounds. nih.gov |

| Phthalate | Degraded via protocatechuate in some bacteria. nih.govkjom.org |

| Benzoate | Can be converted to protocatechuate. nih.govwikipedia.org |

| Syringate | Lignin-derived compound catabolized via the protocatechuate 4,5-cleavage pathway. asm.orgjst.go.jp |

| 3,4,5-Trihydroxybenzoate (Gallic Acid) | Degraded to pyruvate and oxaloacetate through a similar pathway. researchgate.net |

| 4-carboxy-4-hydroxy-2-oxoadipate | The substrate for the final aldolase reaction producing pyruvate and oxaloacetate. nih.govresearchgate.net |

Occurrence and Role in Diverse Organisms

The compound this compound, also known as 4-methylene-2-ketoglutarate, is an intermediate in specific metabolic pathways found in a variety of organisms, from bacteria to plants. Its roles are intrinsically linked to the enzymes that metabolize it, primarily 4-hydroxy-4-methyl-2-oxoglutarate aldolase.

Microbial Metabolism (e.g., Pseudomonas Species)

In several species of the bacterium Pseudomonas, this compound plays a role in the degradation of aromatic compounds. nih.gov For instance, in Pseudomonas putida F1, the enzyme 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase is a key component of the protocatechuate 4,5-cleavage pathway. nih.gov This enzyme catalyzes the cleavage of 4-hydroxy-4-methyl-2-oxoglutarate into two molecules of pyruvate. uniprot.orgwikipedia.org

Similarly, Pseudomonas ochraceae grown on phthalate utilizes a 4-hydroxy-4-methyl-2-oxoglutarate aldolase. jst.go.jp This enzyme, which requires divalent metal ions like Mg2+, Mn2+, or Co2+ for its activity, has been purified and characterized. jst.go.jpebi.ac.uk It exhibits a higher affinity for 4-carboxy-4-hydroxy-2-oxoadipate, cleaving it into pyruvate and oxaloacetate, but also acts on 4-hydroxy-4-methyl-2-oxoglutarate. jst.go.jp The gene encoding this enzyme, designated proA, has been cloned and sequenced from Pseudomonas ochraceae NGJ1. oup.com

The enzyme in Pseudomonas also displays a secondary oxaloacetate decarboxylase activity. uniprot.org Interestingly, the aldolase from Pseudomonas ochraceae is significantly activated by inorganic phosphate (B84403) (Pi), which enhances its catalytic efficiency. nih.gov

Table 1: Characteristics of 4-hydroxy-4-methyl-2-oxoglutarate aldolase in Pseudomonas species

| Feature | Pseudomonas putida F1 | Pseudomonas ochraceae | Pseudomonas aeruginosa |

| Enzyme Name | 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase | 4-hydroxy-4-methyl-2-oxoglutarate aldolase | Putative 4-hydroxy-4-methyl-2-oxoglutarate aldolase |

| Metabolic Pathway | Protocatechuate 4,5-cleavage pathway nih.gov | Phthalate degradation jst.go.jp | Not specified |

| Reaction Catalyzed | Cleavage of HMG to pyruvate; also acts on CHA nih.gov | Cleavage of CHA to pyruvate and oxaloacetate; lower affinity for HMG jst.go.jp | Cleavage of HMG to two molecules of pyruvate uniprot.org |

| Cofactors | Divalent metal ions (e.g., Mg2+) nih.gov | Divalent metal ions (Mg2+, Mn2+, Co2+) jst.go.jp | Not specified |

| Activators | Inorganic phosphate (Pi) nih.gov | Inorganic phosphate (Pi) nih.gov | Not specified |

Plant Metabolism (e.g., Chlorella vulgaris, Hevea brasiliensis)

The presence of 4-hydroxy-4-methyl-2-oxoglutarate aldolase suggests a role for its substrate, this compound, in plant metabolism as well.

In the green alga Chlorella vulgaris, a homolog of the 4-hydroxy-4-methyl-2-oxoglutarate aldolase has been identified, indicating its involvement in the organism's metabolic processes. uniprot.org Chlorella vulgaris is a model organism for studying photosynthesis and can be cultivated under various conditions, including autotrophic, heterotrophic, and mixotrophic, which influences its metabolic profile. mdpi.comnih.govnih.gov The presence of this enzyme suggests a link to central carbon metabolism.

The para rubber tree, Hevea brasiliensis, also possesses a 4-hydroxy-4-methyl-2-oxoglutarate aldolase. uniprot.orgexpasy.orguniprot.orggenscript.jpriken.jp This enzyme is implicated in both isoprenoid and chlorophyll (B73375) biosynthesis. uniprot.org

Isoprenoids are a vast and diverse group of organic compounds synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgresearchmap.jp Plants utilize two main pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway, which is primarily cytosolic, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netresearchgate.net The enzyme 4-hydroxy-4-methyl-2-oxoglutarate aldolase in Hevea brasiliensis is annotated as being involved in isoprenoid biosynthesis, specifically in the formation of dimethylallyl diphosphate. uniprot.org This suggests that the metabolism of this compound can feed into the pool of precursors required for producing a wide array of isoprenoid compounds, which are crucial for plant growth, development, and defense.

Chlorophylls, the primary pigments for photosynthesis, are tetrapyrrole molecules. wikipedia.orgresearchgate.net Their biosynthesis is a complex pathway that begins with the synthesis of 5-aminolevulinic acid (ALA) from glutamate. nih.gov The pathway involves numerous enzymatic steps and is tightly regulated. nih.govcas.cz The annotation of the 4-hydroxy-4-methyl-2-oxoglutarate aldolase from Hevea brasiliensis also points to its involvement in porphyrin-containing compound metabolism, which includes chlorophyll biosynthesis. uniprot.org This connection implies that the breakdown of this compound to pyruvate could provide carbon skeletons or energy that supports the synthesis of these vital photosynthetic pigments.

Relationship to Glyoxylate (B1226380) Pathway

The glyoxylate cycle is an anabolic pathway that allows organisms to utilize two-carbon compounds, such as acetate, for growth. It bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons. frontiersin.orgnih.gov The key enzymes of this cycle are isocitrate lyase and malate (B86768) synthase. nih.gov

A direct enzymatic link between this compound and the glyoxylate pathway is through the low-affinity reaction of 4-hydroxy-4-methyl-2-oxoglutarate aldolase. In some organisms, this enzyme can cleave 4-hydroxy-2-oxoglutarate to produce pyruvate and glyoxylate, the latter being a key intermediate of the glyoxylate cycle. jst.go.jpresearchgate.net This reaction provides a potential, albeit less direct, connection between the metabolism of this compound and the glyoxylate pathway, allowing for the interconversion of metabolites between these pathways.

Interactions with Key Metabolic Regulatory Points

The metabolism of this compound intersects with central metabolic pathways, suggesting potential points of regulation. The product of its cleavage, pyruvate, is a critical metabolic hub. Pyruvate can be converted to acetyl-CoA and enter the TCA cycle for energy production, or it can be used as a precursor for gluconeogenesis, fatty acid synthesis, and amino acid biosynthesis.

The substrate of the aldolase, this compound, is structurally related to 2-oxoglutarate (alpha-ketoglutarate), a key intermediate in the TCA cycle and a master regulator of carbon and nitrogen metabolism. nih.gov 2-oxoglutarate levels signal the cell's nutritional status and regulate a wide range of enzymatic activities and gene expression. nih.govnih.gov Given this structural similarity, it is plausible that this compound or its metabolites could interact with the regulatory networks governed by 2-oxoglutarate, although direct evidence for this is limited.

Information regarding this compound and its specified metabolic roles is not available in current scientific literature.

Extensive searches for the chemical compound "this compound" have not yielded specific information regarding its role as a competitive inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC) or its subsequent implications for mitochondrial metabolic flux.

The requested article, structured around the metabolic pathways and biological roles of this compound, cannot be generated based on currently accessible research data. Scientific literature details the activity of numerous analogs of 2-oxoglutarate; however, data pertaining to the specific inhibitory actions of the 4-methylene variant on KGDHC are absent.

One study on tulip tissues identified 4-Methylene-2-oxoglutaric acid as a regioisomer of another major dicarboxylic acid, Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid. researchgate.net The researchers were able to prepare 4-Methylene-2-oxoglutaric acid enzymatically and chemically for the first time as a standard for comparison. researchgate.net However, the study found that 4-Methylene-2-oxoglutaric acid was almost entirely absent from all tulip tissues analyzed. researchgate.net This research did not investigate the compound's effects on mitochondrial enzymes.

Further research is required to determine if this compound interacts with KGDHC or influences mitochondrial metabolism in any significant way. Without such studies, any discussion on its biological roles would be purely speculative and would not meet the standards of scientific accuracy.

Structural and Molecular Biology of 4 Hydroxy 4 Methyl 2 Oxoglutarate Aldolase

Enzyme Classification and Quaternary Structural Organization

4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) (HMG/CHA aldolase) is classified as an oxo-acid-lyase, specifically a pyruvate-lyase, with the systematic name 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (pyruvate-forming). wikipedia.org It belongs to the family of lyases that cleave carbon-carbon bonds. wikipedia.org This enzyme is categorized as a Class II aldolase, which is characterized by its dependence on a divalent metal ion for catalysis, typically magnesium (Mg²⁺) or manganese (Mn²⁺), to stabilize an enolate intermediate. nih.govnih.gov

| Feature | Description |

| Enzyme Commission Number | EC 4.1.3.17 wikipedia.org |

| Systematic Name | 4-hydroxy-4-methyl-2-oxoglutarate pyruvate-lyase (pyruvate-forming) wikipedia.org |

| Enzyme Class | Lyase (Oxo-acid-lyase) wikipedia.org |

| Catalytic Mechanism Class | Class II Aldolase nih.gov |

| Quaternary Structure | Hexamer nih.govnih.gov |

| Subunit Composition | Homotrimer (in some cases) or Homodimer forming a hexamer nih.govuniprot.org |

Active Site Architecture and Identification of Catalytic Residues

The active site of 4-hydroxy-4-methyl-2-oxoglutarate aldolase is situated at the interface between two adjacent subunits of the hexamer. nih.govnih.gov It features a crucial divalent metal ion, typically Mg²⁺, which is essential for catalysis. nih.gov This metal ion is coordinated by specific amino acid residues. nih.gov

Key catalytic residues in the active site have been identified through structural studies and site-directed mutagenesis. In the enzyme from Pseudomonas putida F1, the magnesium ion is directly ligated by the residue Asp-124. nih.govnih.gov Additionally, three water molecules that are also bound by Asp-102 and Glu-199' (from an adjacent subunit) complete the coordination of the magnesium ion. nih.govnih.gov

Another critical residue is Arg-123, whose guanidinium (B1211019) group forms hydrogen bonds with the carbonyl oxygen of the substrate. nih.govnih.gov Mutagenesis studies have confirmed that Arg-123 is essential for the enzyme's catalytic activity. nih.govnih.gov The active site also contains a D-X20-R-D motif that is important for its function. nih.gov

Detailed Analysis of Substrate and Cofactor Binding Modes

The binding of both the substrate and the essential metal cofactor is a highly coordinated process. The divalent metal cofactor, Mg²⁺, is octahedrally coordinated within the active site. nih.gov This coordination involves direct binding to Asp-124 and interactions with three water molecules, which are in turn positioned by Asp-102 and Glu-199' from a neighboring subunit. nih.govnih.gov

When the product, pyruvate (B1213749), is bound, it coordinates the magnesium ion through both its carboxylate and keto oxygen atoms. nih.govnih.gov The pyruvyl carboxylate group also forms hydrogen bonds with the main chain amide nitrogen atoms of Leu-103 and Leu-104. nih.gov In the modeled substrate complex, the hydroxyl group of the substrate is positioned to form hydrogen bonds with a catalytic water molecule (Wat-1) and the essential Arg-123 residue. researchgate.net The enzyme shows a preference for 2-keto-4-hydroxy acids that have a 4-carboxylate substitution. nih.gov

| Component | Key Interacting Residues/Features |

| Divalent Metal Cofactor (Mg²⁺) | Asp-124 (direct ligation), Asp-102, Glu-199' (via water molecules) nih.govnih.gov |

| Pyruvate (Product) | Mg²⁺ (via carboxylate and keto oxygens), Leu-103, Leu-104 (main chain amides) nih.gov |

| Substrate (modeled) | Arg-123, Catalytic water molecule (Wat-1) researchgate.net |

Conformational Dynamics and Reaction Intermediate Stabilization

The catalytic mechanism of Class II aldolases, including 4-hydroxy-4-methyl-2-oxoglutarate aldolase, proceeds through the stabilization of an enolate intermediate by the divalent metal ion. nih.gov The reaction is initiated by a deprotonated, metal-bound water molecule abstracting a proton from the C4-hydroxyl group of the substrate. nih.gov

This is followed by the cleavage of the carbon-carbon bond, which results in the formation of a pyruvate enolate and the release of the first product molecule. nih.gov The negatively charged enolate intermediate is stabilized by its interaction with the positively charged magnesium ion in the active site. nih.gov The final step involves the protonation of the pyruvate enolate by another water molecule to form the second product, pyruvate, which is then released. nih.gov The enzyme also exhibits secondary activities such as oxaloacetate decarboxylation, which proceeds through a common pyruvate enolate transition state. uniprot.org

Structural Homology and Evolutionary Relationships

Evolutionary Convergence with Other Class II Pyruvate Aldolases

In all three enzymes, the active site features a divalent metal ion and a key arginine residue that interacts with the keto oxygen of the substrate. researchgate.net For instance, the Arg-123-Glu-36 pair in HMG/CHA aldolase has direct analogs in HpaI (Arg-70 to Asp-42) and DmpG (Arg-17 to Glu-48). researchgate.net This convergence highlights a common catalytic strategy for pyruvate aldol (B89426) cleavage that has evolved independently in different protein scaffolds. researchgate.net

Structural and Functional Analogies to Ribonuclease E Inhibitor (RraA) Proteins

A significant finding is the structural similarity between 4-hydroxy-4-methyl-2-oxoglutarate aldolase and a group of proteins known as Ribonuclease E inhibitor (RraA) proteins. nih.govnih.gov The α-β-β-α sandwich fold of the aldolase closely resembles that of RraA. nih.govnih.gov RraA proteins are known to bind to the regulatory domain of RNase E and inhibit its ribonuclease activity in some bacteria. nih.gov

This structural similarity has led to investigations into a potential functional link. It has been discovered that some RraA-like proteins, such as those from Thermus thermophilus and Saccharomyces cerevisiae, possess HMG aldolase and oxaloacetate decarboxylase activities. nih.gov These RraA-like proteins share conserved sequence motifs within the active site of the HMG/CHA aldolase, including a G-X20-R-D-X2-E/D motif that can support metal binding. nih.gov This suggests an evolutionary relationship where an ancestral protein with the RraA fold may have been adapted for a wide range of functions, including both enzymatic catalysis and the regulation of RNA processing. nih.govebi.ac.uk

| Enzyme/Protein | Structural Fold | Key Active Site Features | Functional Role |

| 4-Hydroxy-4-methyl-2-oxoglutarate Aldolase | Four-layered α-β-β-α sandwich nih.gov | Divalent metal ion, Catalytic Arginine nih.govresearchgate.net | Aldol cleavage in aromatic degradation pathways nih.gov |

| HpaI Aldolase | (Different from HMG/CHA aldolase) | Divalent metal ion, Catalytic Arginine researchgate.net | Pyruvate aldolase activity researchgate.net |

| DmpG Aldolase | (Different from HMG/CHA aldolase) | Divalent metal ion, Catalytic Arginine researchgate.net | Pyruvate aldolase activity researchgate.net |

| RraA Proteins | Four-layered α-β-β-α sandwich nih.govnih.gov | Conserved metal-binding motifs in some homologs nih.gov | Inhibition of RNase E, some possess aldolase activity nih.gov |

Academic Research Methodologies for 4 Methylene 2 Oxoglutarate Studies

Enzymatic Activity Assays

To understand the function of enzymes that interact with 4-methylene-2-oxoglutarate, it is crucial to measure their catalytic activity. Enzymatic assays are designed to be sensitive, specific, and reproducible, providing quantitative data on reaction rates and enzyme kinetics.

Spectrophotometric Coupled Enzyme Assays (e.g., NADH Oxidation Monitoring)

A common and convenient method for assaying the activity of enzymes that metabolize 2-oxoglutarate analogues is the spectrophotometric coupled enzyme assay. This indirect method links the reaction of interest to a second, easily measurable reaction that produces a change in absorbance.

A prime example is the monitoring of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) oxidation. NADH absorbs light at a wavelength of 340 nm, while its oxidized form, NAD+, does not. The decrease in absorbance at 340 nm is directly proportional to the rate of NADH oxidation.

For an enzyme that cleaves a 2-oxoglutarate derivative to produce pyruvate (B1213749), the assay can be coupled to lactate (B86563) dehydrogenase (LDH). LDH catalyzes the reduction of pyruvate to lactate, a reaction that concurrently oxidizes NADH to NAD+. The reaction scheme is as follows:

Primary Reaction: this compound → Pyruvate + Other Product(s)

Coupled Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

By measuring the rate of decrease in absorbance at 340 nm, researchers can determine the rate of pyruvate formation and thus the activity of the primary enzyme. This continuous assay is suitable for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Isotopic Exchange Assays (e.g., ¹H NMR for Proton Exchange)

Isotopic exchange assays are powerful tools for probing enzyme mechanisms, including the exchange of protons with the solvent. For enzymes that catalyze reactions involving the removal or addition of a proton at a specific position, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the exchange of protons with deuterium (B1214612) from a deuterated solvent (like D₂O).

For instance, aldolases that act on 2-oxoglutarate derivatives may catalyze the exchange of the α-proton of pyruvate. nih.gov By performing the enzymatic reaction in a deuterated buffer, the incorporation of deuterium into the pyruvate product can be monitored by ¹H NMR. The disappearance of the proton signal at the corresponding chemical shift indicates the rate of the exchange reaction. This provides insight into the formation of key reaction intermediates, such as enolates. nih.gov

Protein Purification and Characterization Techniques

To study an enzyme in detail, it must first be isolated from the complex mixture of proteins within a cell. A multi-step purification process is typically employed, followed by characterization to determine its physical properties. The purification of enzymes that metabolize 2-oxoglutarate analogues, such as 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (B8822740) from Pseudomonas ochraceae, serves as a relevant example of these techniques. nih.gov

Chromatography (e.g., Gel Filtration)

Chromatography encompasses a variety of techniques used to separate molecules based on their physical and chemical properties. Gel filtration chromatography, also known as size-exclusion chromatography, separates proteins based on their size (hydrodynamic radius).

In this method, a protein solution is passed through a column packed with porous beads. Larger proteins cannot enter the pores and thus travel through the column more quickly, eluting first. Smaller proteins can enter the pores, leading to a longer path through the column and a later elution time. This technique is not only used for purification but can also be employed to estimate the native molecular weight of a protein by comparing its elution volume to that of standard proteins with known molecular weights. For example, the molecular weight of 4-hydroxy-4-methyl-2-oxoglutarate aldolase was determined to be approximately 160,000 Da using this method. nih.gov

Electrophoretic Methods (e.g., SDS-PAGE, Isoelectric Focusing)

Electrophoresis involves the movement of charged particles in an electric field and is a fundamental tool for protein characterization.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to determine the subunit molecular weight of a protein. The protein is first denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. The proteins are then separated by size as they move through a polyacrylamide gel matrix towards a positive electrode; smaller proteins migrate more quickly than larger ones. By comparing the migration distance to that of known standards, the subunit molecular weight can be estimated. In the case of 4-hydroxy-4-methyl-2-oxoglutarate aldolase, SDS-PAGE revealed a subunit molecular weight of 26,000 Da, suggesting the native enzyme is composed of multiple subunits. nih.gov

Isoelectric Focusing (IEF) separates proteins based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. In IEF, proteins are applied to a gel containing a stable pH gradient. When an electric field is applied, proteins migrate to the position in the gradient where the pH equals their pI, at which point they have no net charge and cease to move. This technique was used to determine that 4-hydroxy-4-methyl-2-oxoglutarate aldolase has a pI of 5.0. nih.gov

Table 1: Purification and Characterization of 4-hydroxy-4-methyl-2-oxoglutarate aldolase This table presents data for a related enzyme to illustrate the application of the described methodologies.

| Technique | Parameter Measured | Result | Reference |

|---|---|---|---|

| Gel Filtration (Bio-Gel A-1.5m) | Native Molecular Weight | 160,000 Da | nih.gov |

| SDS-PAGE | Subunit Molecular Weight | 26,000 Da | nih.gov |

| Isoelectric Focusing | Isoelectric Point (pI) | 5.0 | nih.gov |

Structural Elucidation Techniques

Determining the three-dimensional structure of an enzyme is critical for understanding its catalytic mechanism and substrate specificity. High-resolution structural information can reveal the arrangement of amino acid residues in the active site and how they interact with substrates like this compound.

X-ray crystallography is a primary technique for determining the atomic and molecular structure of a protein. This method requires the protein to be crystallized, which can be a challenging process. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and analyzed to calculate the positions of atoms within the crystal, ultimately yielding a high-resolution 3D model of the protein.

The structure of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida has been solved to 1.8 Å resolution using this technique. nih.gov The structure revealed a four-layered α-β-β-α sandwich fold and a hexameric quaternary structure. nih.gov Importantly, the structure of the enzyme in complex with pyruvate showed a magnesium ion in the active site, coordinated by several amino acid residues and the substrate. nih.gov Such structural insights are invaluable for proposing detailed reaction mechanisms.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a pivotal technique for determining the precise atomic and molecular structure of enzymes that interact with this compound and its analogs. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of the target enzyme, scientists can generate a three-dimensional electron density map and build an atomic model of the protein. wikipedia.org

A key example is the structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida F1, an enzyme that catalyzes a reaction involving a structurally similar substrate. nih.gov The three-dimensional structure of this enzyme was determined at a resolution of 1.8 Å. nih.gov

The crystallographic data revealed a four-layered α-β-β-α sandwich fold, which was a novel structure for an aldolase. nih.gov The active site is located at the interface between two subunits of a hexameric complex and contains a crucial magnesium ion. This ion is coordinated by the side chain of an aspartate residue (Asp-124) and three water molecules, which are in turn bound by other key residues (Asp-102 and Glu-199). nih.gov The structure of the enzyme with a bound pyruvate molecule showed that pyruvate's carboxylate and keto oxygen atoms bind the magnesium ion, completing an octahedral coordination geometry. nih.gov This detailed structural information provides a foundation for understanding the enzyme's substrate specificity and catalytic mechanism. nih.gov

Table 1: Crystallographic Data for HMG/CHA Aldolase

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 1.8 Å | nih.gov |

| Fold | Four-layered α-β-β-α sandwich | nih.gov |

| Quaternary Structure | Hexamer | nih.gov |

| Active Site Metal | Magnesium (Mg²⁺) | nih.gov |

Advanced Spectroscopic Approaches

A variety of advanced spectroscopic methods are employed to study the electronic and structural properties of this compound and the enzymes with which it interacts, particularly the family of Fe(II)- and 2-oxoglutarate-dependent oxygenases. nih.govnih.gov These techniques provide insights that are complementary to static crystal structures, revealing details about the active site during substrate binding and catalysis. nih.govnih.gov

Mass Spectrometry (MS): This technique is fundamental for confirming the mass and fragmentation pattern of molecules. For this compound, predicted mass-to-charge ratios (m/z) for various adducts can be calculated, which is essential for its identification in complex mixtures. uni.lu Solid-phase extraction mass spectrometry (SPE-MS) has been used to study the kinetics of 2-oxoglutarate-dependent enzymes, offering high sensitivity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics in solution. physicsandmathstutor.comchemistrytalk.org ¹H NMR spectroscopy can be used to monitor the turnover of 2-oxoglutarate and its derivatives in enzymatic reactions, providing real-time kinetic data. nih.gov Competition-based NMR methods, using labeled 2-oxoglutarate as a reporter ligand, have been developed to screen for and quantify the binding of inhibitors to 2-oxoglutarate oxygenases. nih.gov

Other Spectroscopic Methods: For metalloenzymes that utilize 2-oxoglutarate analogs, a range of other spectroscopic techniques are informative. These include electronic absorption, circular dichroism, magnetic circular dichroism, electron paramagnetic resonance (EPR), Mössbauer spectroscopy, and X-ray absorption spectroscopy (XAS). nih.govnih.gov These methods provide specific information about the metal center's oxidation state, coordination environment, and electronic structure throughout the catalytic cycle. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.02881 | 128.5 |

| [M+Na]⁺ | 181.01075 | 135.0 |

| [M-H]⁻ | 157.01425 | 126.2 |

| [M+NH₄]⁺ | 176.05535 | 147.3 |

| [M+K]⁺ | 196.98469 | 134.8 |

Data sourced from PubChem. uni.lu

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering are indispensable for studying the enzymes involved in the metabolism of this compound. These techniques allow for the production of large quantities of specific enzymes for structural and functional studies and enable detailed investigation of the roles of individual amino acids in catalysis.

Gene Cloning and Heterologous Expression Systems

To obtain sufficient quantities of an enzyme for characterization, its corresponding gene is often cloned and expressed in a host organism that does not naturally produce it, a process known as heterologous expression. frontiersin.org Escherichia coli is a commonly used host due to its rapid growth and well-understood genetics.

A clear example is the study of 4-hydroxy-4-methyl-2-oxoglutarate aldolase from the bacterium Pseudomonas ochraceae NGJ1. nih.govjst.go.jp Researchers cloned a DNA fragment containing the gene for this enzyme, named proA, from the bacterium's chromosomal DNA. nih.govjst.go.jp The gene was found to be 684 base pairs long, coding for a protein of 227 amino acids. nih.govjst.go.jp This proA gene was then inserted into an expression vector and introduced into E. coli. The E. coli cells were cultured to overproduce the aldolase, which was then purified from the cell extract. The resulting recombinant enzyme showed molecular and catalytic properties similar to the enzyme isolated directly from P. ochraceae. nih.govjst.go.jp

Site-Directed Mutagenesis for Mechanistic Probes

Site-directed mutagenesis is a technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov This results in the production of a modified protein in which one or more amino acids have been replaced. By comparing the activity of the mutated enzyme to the wild-type, researchers can deduce the function of specific amino acid residues. nih.govresearchgate.net

This approach was used to probe the mechanism of HMG/CHA aldolase. nih.gov The crystal structure suggested that an arginine residue, Arg-123, formed hydrogen bonds with the keto group of the bound pyruvate. nih.gov To test the importance of this interaction, site-directed mutagenesis was performed to replace Arg-123 with another amino acid. The resulting mutant enzyme was found to have lost its catalytic activity, confirming that Arg-123 is essential for catalysis. nih.gov

Similarly, extensive site-directed mutagenesis was used to identify the active site residues of human prolyl 4-hydroxylase, a 2-oxoglutarate-dependent enzyme. embopress.org By systematically replacing candidate residues, researchers determined that His412, Asp414, and His483 are the ligands for the essential Fe(II) ion, while Lys493 is critical for binding the C-5 carboxyl group of 2-oxoglutarate. embopress.org

Metabolomic Analysis Techniques

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. These techniques are crucial for understanding the metabolic context in which this compound is produced and consumed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the quantitative profiling of organic acids in biological fluids and cell extracts. nih.gov This method is well-suited for analyzing metabolites like this compound as part of a broader metabolic snapshot. researchgate.netmdpi.com

The general workflow for GC-MS-based organic acid profiling involves several key steps:

Sample Preparation and Extraction: Organic acids are first extracted from the biological matrix, often using a solvent like ethyl acetate. nih.gov

Derivatization: Because many organic acids are not volatile enough for gas chromatography, they must be chemically modified. A common two-step derivatization process involves methoximation to stabilize keto groups, followed by silylation (e.g., using trimethylsilyl (B98337) derivatives) to increase volatility. nih.govresearchgate.net

GC Separation: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the capillary column. researchgate.net

MS Detection and Quantification: As the separated compounds exit the GC column, they enter a mass spectrometer, which ionizes them and detects the resulting fragments. Each compound has a unique mass spectrum (fragmentation pattern) and retention time, allowing for its identification. nih.gov Quantification is typically achieved by comparing the peak area of the target analyte to that of an internal standard added to the sample in a known concentration. nih.govresearchgate.net

This methodology allows for the simultaneous quantification of dozens of organic acids, providing a comprehensive profile that can reveal alterations in metabolic pathways under different physiological or pathological conditions. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for the quantitative analysis of metabolites in complex biological samples. rsc.orgnih.gov Its combination of high-performance liquid chromatography's (HPLC) separation capabilities with the high sensitivity and specificity of mass spectrometry makes it exceptionally well-suited for measuring low-abundance compounds like this compound. rsc.org For targeted metabolomics, which aims to quantify specific, predefined metabolites, LC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice, typically utilizing a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net

A significant challenge in the analysis of small, polar molecules such as keto acids and dicarboxylic acids, including this compound, is their poor retention on conventional reversed-phase chromatography columns and inefficient ionization. nih.govlongdom.org To overcome these issues, analytical methods often employ chemical derivatization to enhance the chromatographic behavior and mass spectrometric detection of the target analyte. longdom.orgnih.govjst.go.jp

Sample Preparation and Derivatization

Prior to analysis, biological samples (e.g., plasma, serum, tissue homogenates) undergo a preparation process to remove interfering substances like proteins and lipids. This typically involves protein precipitation, often with a cold organic solvent like methanol, followed by centrifugation. tmiclinode.com

Given the analytical challenges associated with keto acids, a pre-column derivatization step is frequently employed. This process modifies the analyte's chemical structure to improve its properties for LC-MS analysis. jst.go.jpacs.org Derivatization can enhance chromatographic retention, improve ionization efficiency, and increase the specificity of detection. nih.govacs.org Several reagents are effective for derivatizing the keto and carboxylic acid functional groups present in this compound.

Phenylenediamine Derivatives: Reagents like o-phenylenediamine (B120857) (OPD) react with α-keto acids to form stable quinoxalinol products. These derivatives are less polar and more readily ionized, making them ideal for LC-MS analysis. nih.gov

Hydrazine Derivatives: Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) react with keto groups to form stable hydrazones. This derivatization has been successfully used for the sensitive measurement of key intermediates in central carbon metabolism, including α-ketoglutarate, a structural analog of this compound. researchgate.net

Charge-Reversal Derivatization: For dicarboxylic acids, reagents like dimethylaminophenacyl bromide (DmPABr) can be used. This reagent reacts with carboxylic acid groups, reversing their polarity from negative to positive and significantly enhancing detection sensitivity in positive-ion mode ESI-MS. longdom.orgacs.org

The derivatization process itself must be optimized for factors such as reaction time, temperature, and reagent concentration to ensure complete and reproducible conversion of the analyte. researchgate.netresearchgate.net

Liquid Chromatography (LC) Separation

The separation of the derivatized this compound from other components in the sample matrix is critical for accurate quantification. The choice of LC column and mobile phase is determined by the chemical properties of the derivative.

Reversed-Phase (RP) Chromatography: This is the most common separation technique. Following derivatization, the less polar derivatives of this compound can be effectively retained and separated on C18 columns. nih.govnih.gov A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to resolve the analytes. tmiclinode.commdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can be particularly useful for analyzing underivatized polar metabolites. nih.govresearchgate.net

The table below summarizes typical LC conditions that could be adapted for the analysis of derivatized this compound, based on methods for similar keto and organic acids.

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Reversed-Phase) |

|---|---|---|

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.01% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Column Temperature | 40 °C | 40 °C |

| Injection Volume | 5 µL | 10 µL |

| Gradient | Linear gradient from 5% to 95% B | Linear gradient from 25% to 100% B |

Mass Spectrometry (MS) Detection

Following chromatographic separation, the analyte is introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) is the most common technique for this class of compounds because it is a "soft" ionization method that minimizes fragmentation of the parent molecule. nih.gov While underivatized organic acids are typically analyzed in negative ion mode ([M-H]⁻), derivatization can allow for highly sensitive detection in positive ion mode ([M+H]⁺). nih.govlongdom.org

Quantification: For targeted quantification, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In this mode, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the derivatized parent ion (precursor ion). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to select a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and ensuring high selectivity and sensitivity. researchgate.net

Method Validation and Research Findings

A robust LC-MS/MS method must be validated to ensure its accuracy and reliability. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jst.go.jp Research on related keto acids demonstrates that derivatization followed by LC-MS/MS achieves excellent analytical performance. For example, methods developed for various keto acids show wide linear ranges (e.g., 0.01 to 300 µM) with strong correlation coefficients (r² > 0.997). jst.go.jpresearchgate.net The limits of detection are often in the low nanomolar to high picomolar range, allowing for the quantification of these metabolites even at very low physiological concentrations. nih.govjst.go.jp

The table below presents typical performance data from validated LC-MS/MS methods for related keto acids, which would be the target for a method quantifying this compound.

| Analyte Class | Derivatization Reagent | Linearity Range | LOQ (Limit of Quantification) | Recovery | Reference |

|---|---|---|---|---|---|

| Keto Acids | O-(2,3,4,5,6-pentafluorobenzyl)oxime | 0.01 - 300 µM | 0.01 - 0.25 µM | 96 - 109% | jst.go.jpresearchgate.net |

| Carboxylic Acids | Phenylenediamine | 0.1 ng/mL - 10 µg/mL | ~0.01 ng/mL | 90 - 105% | nih.gov |

| Branched-Chain Keto Acids | o-phenylenediamine (OPD) | 7.8 - 32,000 nM | ~20 nM | Not Reported | nih.gov |

By applying these established methodologies—combining optimized sample preparation, chemical derivatization, and sensitive LC-MS/MS analysis—researchers can accurately and reliably quantify this compound in various biological matrices. This capability is essential for studying its role in metabolic pathways and understanding its physiological or pathological significance.

Advanced Research Topics and Future Directions

Metabolic Engineering Strategies for Biotechnological Applications

The development of microbial cell factories for the production of valuable chemicals is a cornerstone of modern biotechnology. rsc.orgrsc.org Systems metabolic engineering, which combines principles of systems biology, synthetic biology, and evolutionary engineering, provides a framework for optimizing these biological production systems. nih.gov While 4-Methylene-2-oxoglutarate is not yet a major industrial product, strategies applied to similar molecules, such as itaconic acid and other amino acid precursors, offer a blueprint for its future biotechnological production. nih.govscispace.com

Metabolic engineering strategies typically involve a multi-pronged approach:

Enhancing Precursor Supply: The biosynthesis of a target molecule is often limited by the availability of its precursors. nih.gov For this compound, a derivative of 2-oxoglutarate (also known as alpha-ketoglutarate), strategies would focus on increasing the flux through the tricarboxylic acid (TCA) cycle to boost the pool of 2-oxoglutarate. nih.govnih.gov This could involve overexpressing key enzymes like citrate (B86180) synthase or isocitrate dehydrogenase.

Pathway Optimization: Introducing and optimizing heterologous biosynthetic pathways is crucial for producing non-native compounds. nih.govnih.gov The selection and engineering of enzymes, such as specific aldolases or decarboxylases, would be critical for an efficient conversion of a central metabolite like 2-oxoglutarate into this compound. Balancing the expression levels of pathway enzymes is essential to maximize flux and avoid the accumulation of toxic intermediates. nih.gov

Eliminating Competing Pathways: To channel metabolic flux towards the desired product, competing pathways that consume either the precursor or the product must be blocked or attenuated. nih.gov For instance, down-regulating the 2-oxoglutarate dehydrogenase complex could prevent the conversion of 2-oxoglutarate to succinyl-CoA, thereby making more of the precursor available for the synthesis of this compound. nih.gov

Computational tools and genome-scale metabolic models are invaluable for identifying these genetic manipulation targets, allowing for a more rational design of production strains. nih.govresearchgate.net The successful co-production of various metabolites in engineered organisms demonstrates the power of these approaches to balance carbon metabolism and improve yields. nih.gov

Table 1: Potential Metabolic Engineering Targets for this compound Production

| Engineering Strategy | Target Gene/Pathway | Rationale | Organism Example |

|---|---|---|---|

| Precursor Enrichment | 2-Oxoglutarate Dehydrogenase (ODHC) | Knockdown to increase 2-oxoglutarate pool. nih.gov | Corynebacterium glutamicum |

| Precursor Enrichment | Isocitrate Dehydrogenase (IDH) | Overexpression to boost 2-oxoglutarate synthesis. | Escherichia coli |

| Byproduct Elimination | Pathways consuming 2-oxoglutarate for amino acid synthesis | Attenuation to redirect flux. nih.gov | Escherichia coli |

| Pathway Introduction | Heterologous Aldolase (B8822740)/Decarboxylase | Introduction of a synthetic pathway for conversion. nih.gov | Saccharomyces cerevisiae |

Comprehensive Elucidation of Upstream and Downstream Biosynthetic Pathways

This compound is an intermediate in specific metabolic pathways, and understanding its precise upstream and downstream connections is key to comprehending its biological role. It is structurally related to 2-oxoglutarate, a central intermediate in the TCA cycle and amino acid metabolism. ebi.ac.ukjax.org

Upstream Pathways: The biosynthesis of this compound likely originates from a core metabolite. One established pathway where a related compound, 4-hydroxy-4-methyl-2-oxoglutarate (B1258234), is formed is the bacterial protocatechuate 4,5-cleavage pathway. nih.gov In this pathway, an aldolase catalyzes the condensation of two pyruvate (B1213749) molecules to form 4-hydroxy-4-methyl-2-oxoglutarate. While not identical, this provides a model for the C-C bond formation required. The biosynthesis of itaconic acid (methylenesuccinic acid), another related compound, proceeds via the decarboxylation of cis-aconitate, an intermediate of the TCA cycle. scispace.comwikipedia.org This reaction, catalyzed by cis-aconitate decarboxylase, is a key example of how a methylene (B1212753) group is introduced into a dicarboxylic acid scaffold, a reaction analogous to what would be required to form this compound from a TCA cycle intermediate.

Downstream Pathways: Once formed, this compound can be further metabolized. Aldolases, such as 4-hydroxy-4-methyl-2-oxoglutarate aldolase, are known to catalyze the reversible cleavage of their substrates. nih.govnih.gov For instance, 4-hydroxy-2-oxoglutarate aldolase cleaves its substrate into pyruvate and glyoxylate (B1226380). wikipedia.org A similar aldolase could potentially cleave this compound. Furthermore, the methylene group represents a potential site for enzymatic modification, such as hydration, reduction, or oxidation, leading to a variety of other metabolic products. The roles of 2-oxoglutarate-dependent dioxygenases, which catalyze a wide range of oxidative transformations, could also be explored in the downstream metabolism of this compound. beilstein-journals.orgusda.gov

Evolutionary Trajectories and Functional Diversification of Aldolases

Aldolases are a diverse class of enzymes that catalyze carbon-carbon bond formation and cleavage, playing critical roles in metabolism. pnas.orgresearchgate.net The aldolase that acts on this compound is part of a larger evolutionary family. Specifically, research on 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate (HMG/CHA) aldolase from Pseudomonas putida reveals interesting evolutionary aspects. nih.gov

This enzyme belongs to a novel class of aldolases with a unique four-layered α-β-β-α sandwich fold, distinct from the common TIM barrel structure of other pyruvate aldolases. nih.gov This suggests a case of convergent evolution, where different protein scaffolds have evolved to catalyze similar chemical reactions. The HMG/CHA aldolase shows evolutionary convergence with the HpaI and DmpG pyruvate aldolases. nih.gov

The functional diversification of these enzymes is evident in their substrate specificity. While the primary role of HMG/CHA aldolase is in the degradation of protocatechuate, it also exhibits promiscuous activities like oxaloacetate decarboxylation. nih.gov Similarly, the enzyme known as 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, a class I aldolase, is identical to 2-keto-4-hydroxyglutarate (B1236734) (KHG) aldolase, demonstrating its role in both carbohydrate metabolism and hydroxyproline (B1673980) catabolism. pnas.org This multifunctionality highlights how a single enzyme can be adapted for different metabolic contexts through evolution.

Phylogenetic analyses of related enzyme families, such as aminotransferases and anthracycline methyltransferases, show that functional diversification often occurs through gene duplication followed by the accumulation of mutations that alter substrate specificity or catalytic mechanism. escholarship.orgnih.gov A similar trajectory is plausible for the aldolases involved in this compound metabolism, where an ancestral aldolase may have evolved new specificities to accommodate different 2-oxo acid substrates.

Table 2: Comparison of Related Aldolase Enzymes

| Enzyme | Organism | Reaction Catalyzed | Evolutionary Note |

|---|---|---|---|

| HMG/CHA Aldolase | Pseudomonas putida | Cleavage of 4-hydroxy-4-methyl-2-oxoglutarate. nih.gov | Novel fold; convergent evolution with HpaI/DmpG aldolases. nih.gov |

| 4-hydroxy-2-oxoglutarate aldolase | E. coli, Bovine Kidney | Cleavage of 4-hydroxy-2-oxoglutarate to pyruvate and glyoxylate. wikipedia.orgnih.gov | Participates in amino acid metabolism. wikipedia.org |

Comparative Metabolism Across Diverse Biological Kingdoms

The metabolism of 2-oxoglutarate and its derivatives varies significantly across bacteria, fungi, plants, and animals, reflecting the diverse metabolic needs and environments of these organisms.

Bacteria: In bacteria like Pseudomonas, pathways for the degradation of aromatic compounds utilize specialized aldolases that produce derivatives of 2-oxoglutarate, such as 4-hydroxy-4-methyl-2-oxoglutarate. nih.govnih.gov Bacteria also feature the glyoxylate cycle, where the related enzyme isocitrate lyase is crucial for growth on two-carbon sources. wikipedia.org

Fungi: Fungi such as Aspergillus terreus and Ustilago maydis are well-known for their production of itaconic acid, a structural isomer of this compound's precursor. wikipedia.org They possess a specialized enzyme, cis-aconitate decarboxylase, which diverts the TCA cycle intermediate cis-aconitate towards itaconate synthesis. scispace.comwikipedia.org This highlights a specialized metabolic branch off the central carbon pathway not commonly found in other kingdoms.

Plants: In plants, 2-oxoglutarate is a critical link between carbon and nitrogen metabolism, serving as the carbon skeleton for ammonia (B1221849) assimilation to form glutamate. nih.gov It is also a required co-substrate for a large family of 2-oxoglutarate-dependent dioxygenases (2-ODDs), which are involved in the biosynthesis of numerous plant-specific secondary metabolites, including flavonoids, alkaloids, and gibberellins. nih.gov The presence and regulation of pathways involving this compound in plants remain largely unexplored.

Mammals: In mammals, 2-keto-4-hydroxyglutarate aldolase is involved in the catabolism of the amino acid L-homoserine. nih.gov Furthermore, mammalian immune cells can produce itaconic acid, which acts as an antimicrobial and anti-inflammatory agent. scispace.comnih.gov This is mediated by the expression of the immune-responsive gene 1 (IRG1), which encodes the cis-aconitate decarboxylase. nih.gov This discovery revealed a surprising role for a dicarboxylic acid, previously known for industrial applications, in mammalian immunity.

Untapped Roles in Cellular Homeostasis and Responses to Environmental Perturbations

Beyond its role as a metabolic intermediate, this compound may have untapped regulatory functions in cellular homeostasis and stress responses. The parent molecule, 2-oxoglutarate, is a known signaling molecule. Its cellular concentration reflects the metabolic state of the cell (specifically, the carbon/nitrogen balance) and allosterically regulates several key enzymes. nih.gov It is also an essential cofactor for enzymes involved in epigenetic regulation, such as DNA and histone demethylases, and in hypoxia signaling through its role with prolyl hydroxylases. nih.gov

Derivatives of 2-oxoglutarate have been shown to selectively modulate the activity of human 2-oxoglutarate oxygenases. nih.govnih.gov For example, 4-methyl-2-oxoglutarate can efficiently replace 2-oxoglutarate as a cosubstrate for the factor-inhibiting hypoxia-inducible factor (FIH), while 4,4-dimethyl-2-oxoglutarate is a selective inhibitor of aspartate/asparagine-β-hydroxylase (AspH). nih.gov This demonstrates that small structural modifications on the 2-oxoglutarate scaffold can dramatically alter biological activity, turning a cosubstrate into a selective inhibitor.

Given these precedents, it is plausible that this compound could also function as a regulatory molecule. Its methylene group makes it a potential Michael acceptor, allowing it to react covalently with nucleophilic residues (like cysteine) in proteins, thereby altering their function. wikipedia.org This is a mechanism used by itaconic acid to inhibit enzymes like isocitrate lyase in bacteria and succinate (B1194679) dehydrogenase in mammals. wikipedia.org Future research could investigate whether this compound plays similar roles in modulating enzyme activity, responding to oxidative stress, or participating in signaling pathways that monitor metabolic flux.

Q & A

Q. What are the primary metabolic pathways involving 4-methylene-2-oxoglutarate, and how can researchers experimentally validate its role in these pathways?

this compound is a key intermediate in C5-branched dibasic acid metabolism (e.g., in Escherichia coli), linking amino acid biosynthesis (e.g., glutamate metabolism) and secondary metabolite synthesis . To validate its role:

- Use isotopic tracing (e.g., -labeled precursors) to track its incorporation into downstream products via LC-MS or NMR.

- Employ gene knockout models (e.g., disrupting enzymes like methylmalyl-CoA lyase) and quantify metabolite accumulation via targeted metabolomics .

- Cross-reference pathway databases (e.g., KEGG PATHWAY: ko00660) to identify conserved enzymatic steps .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize reverse-phase chromatography with ion-pairing agents (e.g., tributylamine) to resolve polar metabolites. Use MRM (multiple reaction monitoring) for sensitivity .

- Enzymatic Assays: Couple this compound degradation with NADH-dependent reactions (e.g., using dehydrogenases) and monitor absorbance at 340 nm .

- NMR Spectroscopy: Leverage - or -NMR to identify characteristic chemical shifts (e.g., methylene protons at δ 5.5–6.0 ppm) .

Q. How does this compound interact with 2-oxoglutarate-dependent oxygenases (2OGXs), and what experimental approaches confirm these interactions?

this compound may act as a structural analog or competitive inhibitor of 2OGXs due to its similarity to 2-oxoglutarate . To confirm interactions:

- Perform enzyme kinetics assays : Measure and for 2OG in the presence of varying this compound concentrations. A competitive inhibitor will increase without affecting .

- Use X-ray crystallography or cryo-EM to resolve binding modes in enzyme active sites .

- Monitor succinate/CO production via coupled assays to assess whether this compound supports catalytic turnover .

Advanced Research Questions

Q. What experimental challenges arise when studying the kinetic parameters of this compound-dependent reactions, and how can they be mitigated?

- Instability in Solution: this compound may degrade under alkaline conditions. Mitigation : Prepare fresh solutions in acidic buffers (pH 4–6) and validate stability via time-course LC-MS .

- Enzyme Substrate Promiscuity: 2OGXs often accept multiple analogs. Mitigation : Use site-directed mutagenesis to engineer substrate-specific variants (e.g., FTO enzyme mutations) .

- Interference from Endogenous Metabolites: Cellular 2OG pools may mask effects. Mitigation : Conduct assays in cell-free systems or use genetically silenced cell lines .

Q. How do fluctuations in cellular 2-oxoglutarate levels influence the regulatory functions of this compound, and what methodologies assess this crosstalk?

2-Oxoglutarate (2OG) is a master regulator of nitrogen/carbon metabolism and competes with this compound for enzyme binding . Methodologies include:

- Metabolomic Profiling : Correlate intracellular 2OG and this compound levels under varying nutrient conditions (e.g., hypoxia vs. normoxia) .

- Transcriptional Analysis : Use RNA-seq to identify genes co-regulated by 2OG-sensing transcription factors (e.g., TET enzymes) and this compound .

- FRET-Based Sensors : Deploy genetically encoded biosensors (e.g., 2OG-specific FLIIPglu-700μδ6) to monitor real-time competition in live cells .

Q. What strategies resolve contradictions in reported data on the inhibitory or activating effects of this compound in enzymatic assays?

- Standardize Assay Conditions : Variations in pH, temperature, or cofactor concentrations (e.g., Fe) can alter outcomes. Follow guidelines for reproducible enzyme assays .

- Validate Compound Purity : Use orthogonal methods (e.g., LC-MS, -NMR) to confirm this compound integrity and exclude contaminants .

- Meta-Analysis : Pool datasets from independent studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., enzyme isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.